2-chloroethyl N-(4-methyl-9H-xanthen-9-yl)carbamate
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Overview
Description
2-chloroethyl N-(4-methyl-9H-xanthen-9-yl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a xanthone core, which is a tricyclic aromatic compound, and a carbamate group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(4-methyl-9H-xanthen-9-yl)carbamate typically involves the reaction of 2-chloroethanol with 4-methyl-9H-xanthen-9-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(4-methyl-9H-xanthen-9-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The xanthone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azido derivative, while oxidation with potassium permanganate can lead to the formation of a xanthone oxide.
Scientific Research Applications
2-chloroethyl N-(4-methyl-9H-xanthen-9-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(4-methyl-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets and pathways. The xanthone core is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress . By enhancing Nrf2 translocation, the compound can activate antioxidant response elements and promote the expression of protective genes, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Xanthone Derivatives: Compounds such as α-mangostin and γ-mangostin, which are naturally occurring xanthones, share a similar core structure but differ in their substituents and biological activities.
Uniqueness
2-chloroethyl N-(4-methyl-9H-xanthen-9-yl)carbamate is unique due to its specific combination of a chloroethyl group and a xanthone core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7467-22-3 |
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Molecular Formula |
C17H16ClNO3 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
2-chloroethyl N-(4-methyl-9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C17H16ClNO3/c1-11-5-4-7-13-15(19-17(20)21-10-9-18)12-6-2-3-8-14(12)22-16(11)13/h2-8,15H,9-10H2,1H3,(H,19,20) |
InChI Key |
HKOPPZCNFZSETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)NC(=O)OCCCl |
Origin of Product |
United States |
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